(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
Description
(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with a molecular formula of C8H9BN2O3 and a molecular weight of 191.98 g/mol . This compound features a furan ring substituted with a boronic acid group and an imidazole ring, making it an interesting molecule for various chemical and biological applications.
Properties
Molecular Formula |
C8H9BN2O3 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
[5-(4-methylimidazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-4-11(5-10-6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChI Key |
DRILETJCZRCTLX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2C=C(N=C2)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The furan ring can be introduced through a cyclization reaction involving a suitable precursor. The boronic acid group is then introduced via a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of (5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can undergo reduction reactions to form imidazolines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Imidazolines.
Substitution: Substituted furan derivatives.
Scientific Research Applications
(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of (5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): Another heterocyclic compound with potential biological activity.
Imidazole derivatives: Compounds such as clemizole, etonitazene, and omeprazole, which share the imidazole ring structure and exhibit various pharmacological activities.
Uniqueness
(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is unique due to its combination of a boronic acid group and an imidazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
